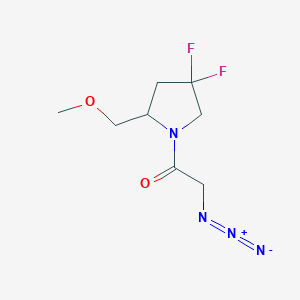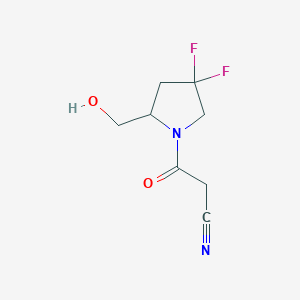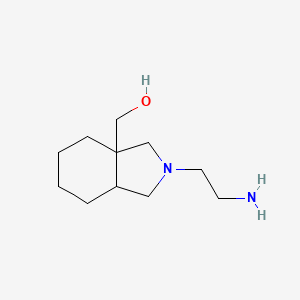
Ethyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
Descripción general
Descripción
Ethyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate, or ECMPC, is an organic compound composed of an ethyl group, a 6-chloro-2-methylpyrimidin-4-yl group, and an azetidine-3-carboxylate group. ECMPC is a versatile organic compound with numerous applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its potential to be used in the synthesis of various complex molecules, as well as its potential use in the development of drugs and other therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research on heterocyclic compounds has shown the preparation of ethyl esters derived from pyrimidine analogs, followed by conversion to carboxylic acids via alkaline hydrolysis, exploring the chemical properties and potential applications of these compounds (Abignente et al., 1984).
- Studies involving the synthesis of pyrimidine derivatives highlight their structural features through spectral analysis and X-ray diffraction, indicating the versatility of these compounds in generating novel chemical structures with potential for diverse applications (Stolarczyk et al., 2018).
Biological Activities
- Certain derivatives have demonstrated antimicrobial activity, as shown by the reaction of pyrimidine carboxylate derivatives with various agents, leading to compounds screened for their ability to inhibit microbial growth (El‐Sayed et al., 2008).
- Another study synthesized pyrimidine glycosides and evaluated their antimicrobial activities, contributing to the understanding of how structural variations in pyrimidine derivatives can influence biological properties (Hocková et al., 2003).
Pharmacological Potential
- The synthesis of novel pyrimidine derivatives, including their assessment for cytotoxic activity against various cancer cell lines, reveals the therapeutic potential of these compounds. Some derivatives showed selective activity, suggesting their utility in the development of cancer therapies (Shastri, 2019).
- A study focused on the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, further highlighting the pharmacological applications of pyrimidine-related compounds in addressing complex diseases (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
ethyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-3-17-11(16)8-5-15(6-8)10-4-9(12)13-7(2)14-10/h4,8H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHVSFCXKSBISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493193.png)
![Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1493194.png)


![1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1493203.png)
![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1493204.png)
![(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493205.png)
![3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493206.png)

![3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1493208.png)



